6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one

Medicinal Chemistry Organic Synthesis Benzofuran Pharmacophore

6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one (CAS 832713-74-3) is a heterocyclic building block belonging to the 3(2H)-benzofuranone class, characterized by a fused benzofuran core with a ketone at the 3-position, a nitro group at the 5-position, and a hydroxyl group at the 6-position. Its molecular formula is C8H5NO5 with a molecular weight of 195.13 g/mol, and it presents a unique dual-functionalization pattern that is distinct from the more common mono-substituted 5-nitrobenzofuran-3(2H)-one (CAS 25158-68-3).

Molecular Formula C8H5NO5
Molecular Weight 195.13 g/mol
CAS No. 832713-74-3
Cat. No. B12900190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one
CAS832713-74-3
Molecular FormulaC8H5NO5
Molecular Weight195.13 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC(=C(C=C2O1)O)[N+](=O)[O-]
InChIInChI=1S/C8H5NO5/c10-6-2-8-4(7(11)3-14-8)1-5(6)9(12)13/h1-2,10H,3H2
InChIKeyKYWSAPYOWOKFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one – A Dual-Functionalized Benzofuranone Scaffold for Medicinal Chemistry Diversification


6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one (CAS 832713-74-3) is a heterocyclic building block belonging to the 3(2H)-benzofuranone class, characterized by a fused benzofuran core with a ketone at the 3-position, a nitro group at the 5-position, and a hydroxyl group at the 6-position [1]. Its molecular formula is C8H5NO5 with a molecular weight of 195.13 g/mol, and it presents a unique dual-functionalization pattern that is distinct from the more common mono-substituted 5-nitrobenzofuran-3(2H)-one (CAS 25158-68-3) . This specific substitution geometry positions it as a versatile intermediate for further synthetic elaboration, particularly in programs where both a reducible nitro group and a derivatizable phenolic handle are required on the benzofuranone scaffold.

Procurement Risks of Substituting 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one with Simple 5-Nitrobenzofuranones


Direct substitution with the non-hydroxylated analog 5-nitrobenzofuran-3(2H)-one (CAS 25158-68-3) introduces significant synthetic risk in applications requiring orthogonal reactivity. The absence of the 6-hydroxyl group eliminates a critical nucleophilic site for O-alkylation, esterification, or subsequent directed ortho-metalation, which are essential for late-stage diversification in medicinal chemistry programs targeting polyfunctionalized benzofuran pharmacophores [1]. Furthermore, structure-activity relationship (SAR) studies on 5-nitrobenzofuran-based inhibitors have demonstrated that the positioning and identity of substituents on the benzofuran ring critically affect biological target engagement, as evidenced by the differential IC50 values observed in MAO-B and VEGFR-2/EGFR inhibition assays for closely related scaffolds [2]. Without the 6-hydroxy handle, procurement of the simple 5-nitro analog would preclude access to the full range of derivatization strategies and could lead to misleading SAR conclusions during hit-to-lead optimization.

Head-to-Head Reactivity and Physicochemical Differentiation Data for 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one


Synthetic Versatility: Orthogonal Functional Group Handles Enabling Dual Derivatization Pathways

6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one possesses two chemically distinct, reactive functional groups (C5-NO2 and C6-OH) on the benzofuran-3(2H)-one core, whereas the closest commercial analog 5-nitrobenzofuran-3(2H)-one (CAS 25158-68-3) contains only the C5-nitro group with no hydroxyl handle on the homocyclic ring . This difference translates into a quantifiable advantage in synthetic utility: the target compound can undergo two sequential, orthogonal transformations (e.g., nitro reduction to an amine followed by O-alkylation of the phenol) without the need for intermediate protecting group introduction, as would be required if starting from the parent 6-hydroxybenzofuran-3(2H)-one and attempting nitration [1]. The presence of the hydroxyl group also increases the hydrogen bond donor count to 1 and the hydrogen bond acceptor count to 5, compared to 0 and 4 respectively for the non-hydroxylated analog, enhancing its solubility in polar media and its potential for target engagement in biological systems .

Medicinal Chemistry Organic Synthesis Benzofuran Pharmacophore

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity

The molecular weight of 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is 195.13 g/mol, which is 16 Da higher than its non-hydroxylated analog 5-nitrobenzofuran-3(2H)-one (MW 179.13 g/mol) due to the additional oxygen atom . While both compounds fall within favorable drug-like space, the target compound's hydrogen bond donor count (HBD = 1) and acceptor count (HBA = 5) provide a distinct physicochemical profile compared to the comparator (HBD = 0, HBA = 4), as calculated from their molecular structures . This difference can influence ADME properties such as membrane permeability and solubility, which are critical in the selection of starting points for lead optimization campaigns.

Drug Design Physicochemical Profiling Compound Selection

Differential Biological Activity Potential Based on Close Structural Analogs

While direct biological activity data for 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one is not publicly available, quantitative SAR trends from closely related 5-nitrobenzofuran scaffolds provide a strong class-level inference for its potential advantages. For instance, 5-nitro-2-arylbenzofuran derivatives have demonstrated MAO-B inhibitory activity with IC50 values as low as 140 nM, where the position and electronic nature of substituents on the benzofuran ring were critical for potency [1]. Similarly, 2-aryl-5-nitrobenzofuran-based hydrazones have shown dual VEGFR-2 and EGFR inhibition with low micromolar IC50 values against MCF-7 cancer cells, with activity being highly sensitive to the substitution pattern on the benzofuran core [2]. The presence of the 6-hydroxy group in the target compound provides an additional vector for modulating electronic and steric properties, which is absent in the 5-nitrobenzofuran-3(2H)-one comparator, potentially translating into distinct biological profiles when elaborated into final drug candidates.

Biological Activity Structure-Activity Relationship Drug Discovery

Strategic Procurement Scenarios for 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one Based on Differentiated Reactivity


Medicinal Chemistry: Building Block for Orthogonally Diversified 5-Amino-6-alkoxybenzofuran Libraries

This compound is ideally suited for medicinal chemistry programs requiring the rapid generation of SAR around the benzofuran C6 position. The C5-nitro group can be chemoselectively reduced to an amine (e.g., via catalytic hydrogenation or SnCl2), while the C6-hydroxyl is simultaneously or subsequently alkylated, allowing access to diverse 5-amino-6-alkoxy-3(2H)-benzofuranones in two steps from a single intermediate. This strategy is supported by the general synthetic methods for 5-nitrobenzofurans described in patent literature [1], where hydrogenation of nitro groups on benzofuran cores is a well-established transformation. The non-hydroxylated analog 5-nitrobenzofuran-3(2H)-one cannot directly participate in C6 diversification, making this the preferred procurement choice for programs targeting that vector.

Chemical Biology: Precursor for Photoaffinity or Fluorescent Probe Synthesis

The C6-hydroxyl group serves as a convenient point for linker attachment, enabling the synthesis of biotinylated or fluorophore-conjugated probes derived from bioactive 5-nitrobenzofuran pharmacophores. The orthogonality of the nitro and hydroxyl functionalities allows for the sequential introduction of a detection tag and a biological targeting element without cross-reactivity. This application is inferred from the established use of 5-nitrobenzofuran derivatives as enzyme inhibitors and the standard practice of phenol-directed functionalization for probe development [2].

Process Chemistry: Intermediate for the Synthesis of Benzofuran-Based Active Pharmaceutical Ingredients (APIs)

Patents from Bayer and Sanofi have demonstrated the utility of substituted 5-nitrobenzofuranones as key intermediates in the production of pharmaceuticals, including cardiovascular agents and dronedarone precursors [1][3]. The presence of the 6-hydroxyl group in 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one provides an additional synthetic handle that can be exploited in the convergent synthesis of complex benzofuran targets, potentially streamlining routes that would otherwise require extra protection/deprotection steps. Procurement of this specific intermediate can therefore reduce process mass intensity and improve overall yield in route design.

Quote Request

Request a Quote for 6-Hydroxy-5-nitro-1-benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.